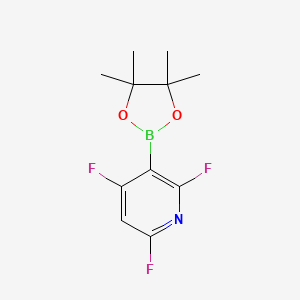
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes three fluorine atoms and a boron-containing dioxaborolane group. The presence of fluorine atoms often imparts distinctive physical and chemical properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a fluorinated pyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridine and a boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the production process .
化学反応の分析
Types of Reactions
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The fluorinated pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced fluorinated pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. The boron-containing dioxaborolane group can participate in covalent bonding with nucleophilic sites on the target, leading to inhibition or modulation of biological activity .
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of three fluorine atoms on the pyridine ring, which can significantly alter its electronic properties and reactivity compared to other fluorinated pyridine derivatives. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
生物活性
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized organic compound that integrates a trifluoromethyl group and a boronic ester moiety. This compound belongs to the class of pyridine derivatives and is recognized for its potential applications in medicinal chemistry and organic synthesis. The structural characteristics of this compound enhance its lipophilicity and metabolic stability, making it a candidate for various biological interactions and therapeutic uses.
Chemical Structure
The molecular formula of this compound is C13H14BF3O3. The presence of trifluoromethyl groups significantly influences the compound's chemical properties and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds often exhibit anticancer properties. The incorporation of boronic esters can enhance the efficacy of these compounds in targeting cancer cells. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines while exhibiting lower toxicity to normal cells .
- Enzyme Inhibition : Boronic acids and their derivatives are known to act as enzyme inhibitors. The specific interactions between the boron atom in the compound and certain enzyme active sites can lead to inhibition of key biochemical pathways involved in disease processes .
- Antiviral Properties : Some pyridine-based compounds have demonstrated antiviral activity against HIV and other viral pathogens. The mechanism often involves interference with viral replication or entry into host cells .
Case Study 1: Anticancer Activity
A study investigated the effects of a related pyridine derivative on MDA-MB-231 triple-negative breast cancer (TNBC) cells. The compound exhibited an IC50 value of 0.126 µM against these cancer cells while showing significantly lower toxicity towards non-cancerous MCF10A cells. This suggests a promising therapeutic window for selective targeting of TNBC .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, it was found that boronic acid derivatives could effectively inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The tested compounds displayed significant inhibitory activity against MMP-2 and MMP-9 .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in TNBC | |
| Enzyme Inhibition | Inhibition of MMP-2 and MMP-9 | |
| Antiviral | Activity against HIV strains |
The biological mechanisms through which this compound exerts its effects are primarily attributed to:
- Interaction with Target Proteins : The boron atom forms reversible covalent bonds with serine or cysteine residues in target proteins.
- Modulation of Signaling Pathways : By inhibiting key enzymes involved in signaling pathways (e.g., those related to growth factor signaling), the compound can alter cellular responses leading to apoptosis or reduced proliferation.
特性
CAS番号 |
2085307-57-7 |
|---|---|
分子式 |
C11H13BF3NO2 |
分子量 |
259.03 g/mol |
IUPAC名 |
2,4,6-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H13BF3NO2/c1-10(2)11(3,4)18-12(17-10)8-6(13)5-7(14)16-9(8)15/h5H,1-4H3 |
InChIキー |
DEBSANMABTWRBY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















